6-Fluoro-5-iodopyridin-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-iodopyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method is the iodination of 6-fluoro-2-pyridinol using iodine and a suitable oxidizing agent . The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-iodopyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reaction.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Compounds with different oxidation states of the hydroxyl group.
Coupling Products: Aryl or alkyl-substituted pyridines.
Scientific Research Applications
6-Fluoro-5-iodopyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-iodopyridin-2-ol is primarily based on its ability to participate in various chemical reactions. The presence of both fluorine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-iodopyridine: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
6-Chloro-5-iodopyridin-2-ol: Chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
2-Fluoro-5-iodopyridine: Fluorine and iodine atoms at different positions, resulting in distinct chemical behavior.
Uniqueness
6-Fluoro-5-iodopyridin-2-ol is unique due to the combination of fluorine, iodine, and hydroxyl groups on the pyridine ring. This unique arrangement allows for selective reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
6-fluoro-5-iodo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOZRTIYHZBEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743663 | |
Record name | 6-Fluoro-5-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884660-48-4 | |
Record name | 6-Fluoro-5-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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